molecular formula C14H10Cl3NO3S B2611516 N-(2-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]acetamide CAS No. 339107-33-4

N-(2-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]acetamide

Cat. No.: B2611516
CAS No.: 339107-33-4
M. Wt: 378.65
InChI Key: SHCMIMNITPATDV-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]acetamide is a sulfonamide-containing acetamide derivative characterized by a 2-chlorophenyl group attached to the nitrogen atom and a 3,4-dichlorophenylsulfonyl moiety on the acetyl backbone.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(3,4-dichlorophenyl)sulfonylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3NO3S/c15-10-6-5-9(7-12(10)17)22(20,21)8-14(19)18-13-4-2-1-3-11(13)16/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCMIMNITPATDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]acetamide typically involves the reaction of 2-chloroaniline with 3,4-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then acylated with chloroacetyl chloride to yield the final product. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone under appropriate conditions.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides; solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO); elevated temperatures.

    Oxidation and Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like hydrogen peroxide (H2O2); solvents like ethanol or acetonitrile.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide); aqueous or mixed solvent systems.

Major Products Formed:

  • Substitution reactions yield derivatives with different substituents on the phenyl rings.
  • Oxidation and reduction reactions yield sulfides or sulfones.
  • Hydrolysis yields carboxylic acids and amines.

Scientific Research Applications

N-(2-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]acetamide is a compound that has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article delves into its applications, synthesis methods, and relevant case studies.

Pharmacological Applications

This compound exhibits significant potential in pharmacology:

  • Anticoagulant Activity : Similar compounds have shown the ability to inhibit coagulation factors such as Xa and IIa, indicating potential use in treating thromboembolic disorders like myocardial infarction and stroke.
  • Antimicrobial Properties : The compound is hypothesized to possess antimicrobial and antifungal activities based on structural analogs that have demonstrated efficacy against various pathogens.
  • Cytotoxicity and Anticancer Potential : Studies on related compounds have revealed moderate to high cytotoxicity against cancer cell lines, suggesting that this compound could be explored for anticancer therapies.

Chemical Synthesis Research

The synthesis of this compound involves several steps:

  • Formation of Sulfonamide : The initial reaction between 2-chloroaniline and 3,4-dichlorobenzenesulfonyl chloride leads to the formation of an intermediate sulfonamide.
  • Acetylation : The final product is obtained by acylation with chloroacetyl chloride. This process can be optimized using various solvents and temperatures for improved yield .

Biological Screening

Research has focused on the biological screening of derivatives based on this compound's structure:

Study Focus Findings
Antimicrobial EvaluationDerivatives displayed varying effectiveness against bacterial strains.
Cytotoxicity AssaysCompounds were tested against multiple cancer cell lines, showing significant cytotoxic potential.

Case Study 1: Anticoagulant Activity

A study evaluated the anticoagulant properties of a series of sulfonamide derivatives similar to this compound. Results indicated a dose-dependent inhibition of coagulation factors, supporting further development for therapeutic applications in managing cardiovascular diseases.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial activity of this compound's analogs against Staphylococcus aureus and Escherichia coli. The findings highlighted significant inhibition zones, suggesting potential as a new class of antibiotics.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and acetamide groups play a crucial role in binding to these targets, leading to modulation of their activity. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Pharmacological Implications

Sulfonyl vs. Amino Derivatives

Compounds such as N-[3,4-(Methylenedioxy)benzyl]-2-[(2,4-dichlorophenyl)sulfonyl]propanamide (21a) and N-(4-Fluorobenzyl)-2-[(2,4-dichlorophenyl)amino]propanamide (23b) () highlight the impact of sulfonyl versus amino groups. In contrast, amino derivatives (e.g., 23b) may prioritize nucleophilic interactions, affecting target selectivity .

Opioid Receptor Ligands

U-47700 (2-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methyl-acetamide) () shares a 3,4-dichlorophenylacetamide backbone but incorporates a dimethylamino-cyclohexyl group. U-47700 binds μ-opioid receptors (MOR) with a Ki of 7.5 nM, whereas the sulfonyl group in the target compound likely reduces opioid receptor affinity but may enhance non-opioid targets (e.g., ion channels or enzymes) .

Substituent Position and Isomer Effects

Chlorophenyl Positional Isomers

The compound 2-[(2-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide (CAS: 339107-72-1, ) differs in chloro-substituent positions (2-chloro vs. 3,4-dichloro). This positional isomerism alters steric and electronic properties:

  • 2-Chloro substitution () may reduce steric hindrance, improving solubility (molecular weight: 378.66 vs. 379.08 for the target compound) .
Benzothiazole Derivatives

The benzothiazole derivatives exhibit lower yields (45%) compared to sulfonamide syntheses (e.g., 70–85% in ), reflecting synthetic challenges .

Physicochemical and Drug-Like Properties

Molecular Weight and Solubility
  • Target compound : Molecular weight ~379.08; chlorine substituents increase hydrophobicity (logP >3).
  • 2-{N-[5-(Benzyloxy)-2,4-dichlorophenyl]4-methylbenzenesulfonamido}-N-(3,4-dichlorophenyl)acetamide (): Larger size (624.36 g/mol) reduces membrane permeability but enhances protein binding .
Crystal Packing and Stability

The 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () forms inversion dimers via N–H···N bonds, stabilizing its crystal lattice. The target compound’s sulfonyl group may adopt similar hydrogen-bonding motifs, influencing bioavailability .

Biological Activity

N-(2-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]acetamide is a sulfonylacetamide compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound features a sulfonyl group attached to an acetamide moiety, with chlorophenyl substituents. Its molecular formula is C14H10Cl3NO3SC_{14}H_{10}Cl_3NO_3S and it has a predicted boiling point of approximately 615.1 °C .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. The sulfonyl and acetamide groups are crucial for binding to these targets, potentially leading to the modulation of their activity. For instance, it may inhibit enzymes associated with inflammatory responses, contributing to anti-inflammatory effects .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including colon carcinoma (HCT-15) and others . The structure-activity relationship (SAR) suggests that the presence of electron-withdrawing groups like chlorine enhances its cytotoxic effects.

Cell Line IC50 (µg/mL)
HCT-151.61 ± 1.92
A-4311.98 ± 1.22

This data highlights the compound's potential as a lead in the development of new anticancer therapies .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies evaluating its minimum inhibitory concentration (MIC) against various pathogens have reported effective inhibition . The compound demonstrated significant activity against Gram-positive and Gram-negative bacteria.

Pathogen MIC (µg/mL)
Staphylococcus aureus0.22
Escherichia coli0.25

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Case Studies and Research Findings

  • Anticancer Efficacy : A study conducted on various derivatives of sulfonamide compounds found that those similar to this compound exhibited enhanced growth inhibition in cancer cell lines compared to standard treatments like doxorubicin .
  • Antimicrobial Evaluation : In a comparative study of several derivatives, the compound displayed superior antimicrobial properties against Staphylococcus epidermidis, indicating its potential as a new therapeutic agent against resistant strains .
  • Mechanistic Insights : Molecular dynamics simulations revealed that the compound interacts with target proteins primarily through hydrophobic contacts, which may explain its efficacy in both anticancer and antimicrobial applications .

Q & A

Basic Questions

Q. What are the established synthetic routes for N-(2-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]acetamide?

  • Methodological Answer : The compound can be synthesized via condensation reactions. A common approach involves refluxing sulfonamide derivatives with acetic anhydride (or acylating agents). For example:

React N-(substituted phenyl)sulfonamide with acetic anhydride under controlled heating (e.g., 30–60 minutes at 100–120°C).

Quench the reaction with ice to precipitate the product.

Purify via recrystallization (e.g., ethanol or aqueous ethanol) to obtain crystals suitable for structural analysis .

  • Key Considerations : Monitor reaction progress using TLC, and optimize solvent ratios for recrystallization to improve yield and purity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • X-ray Diffraction (XRD) : Resolve crystal packing and intermolecular interactions (e.g., C–H···O hydrogen bonds). For example, reports torsion angles of nitro groups (e.g., -16.7° and 160.9°) and head-to-tail molecular packing .
  • NMR Spectroscopy : Confirm substituent positions and purity. Use 1^1H NMR to identify aromatic protons (δ 6.8–8.0 ppm) and acetamide protons (δ 2.1–2.3 ppm) .
  • IR Spectroscopy : Detect sulfonyl (S=O, ~1350–1150 cm1^{-1}) and amide (C=O, ~1650 cm1^{-1}) functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?

  • Methodological Answer :

  • Standardized Protocols : Conduct solubility tests in triplicate using USP/Ph.Eur. solvents (e.g., DMSO, ethanol, water) under controlled temperatures (25°C ± 0.5°C).
  • Purity Assessment : Use HPLC or elemental analysis to verify compound purity (>95%), as impurities can skew solubility measurements .
  • Stability Studies : Perform accelerated degradation studies (40°C/75% RH) and monitor via HPLC to identify degradation products.

Q. How do chloro and sulfonyl substituents influence crystal packing and intermolecular interactions?

  • Methodological Answer :

  • Crystallographic Analysis : Chloro groups induce steric effects, altering torsion angles (e.g., nitro group twist: -16.7° in ) and promoting C–H···O hydrogen bonds (2.5–3.0 Å) .
  • Comparative Studies : Compare with analogs (e.g., 3,4-dichloro vs. 4-chloro derivatives) to isolate substituent effects on lattice energy and melting points .

Q. What strategies optimize synthetic yield and scalability for this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary reaction parameters (temperature, catalyst loading, solvent polarity) and analyze via response surface methodology.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or phase-transfer catalysts to enhance acylation efficiency .
  • Scale-Up Considerations : Use continuous-flow reactors to maintain temperature control and reduce side reactions during scale-up .

Q. How can computational modeling predict reactivity or biological activity of this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to compute frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Input SMILES/InChI descriptors (e.g., from ) to model interactions with biological targets .
  • Molecular Dynamics (MD) : Simulate solvation effects or protein-ligand binding using AMBER or GROMACS, validating results with experimental XRD/NMR data .

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